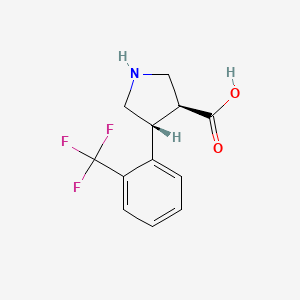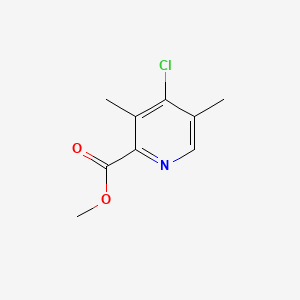
Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate is a chemical compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate typically involves the chlorination of 3,5-dimethylpyridine followed by esterification. One common method involves the reaction of 3,5-dimethylpyridine with thionyl chloride to introduce the chlorine atom at the 4-position. The resulting 4-chloro-3,5-dimethylpyridine is then reacted with methanol in the presence of a catalyst to form the ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of chlorinating agents and the potential for hazardous by-products.
化学反応の分析
Types of Reactions: Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as methanol or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include amines, thioethers, or other substituted pyridines.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Hydrolysis Products: Hydrolysis yields 4-chloro-3,5-dimethylpyridine-2-carboxylic acid.
科学的研究の応用
Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The chlorine and ester groups can interact with active sites, altering the compound’s reactivity and binding affinity.
類似化合物との比較
4-Chloro-3,5-dimethylpyridine: Lacks the ester group, making it less reactive in esterification reactions.
Methyl 3,5-dimethylpyridine-2-carboxylate: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
4-Methoxy-3,5-dimethylpyridine:
Uniqueness: Methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate is unique due to the presence of both chlorine and ester functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the production of various complex molecules.
特性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
methyl 4-chloro-3,5-dimethylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-5-4-11-8(9(12)13-3)6(2)7(5)10/h4H,1-3H3 |
InChIキー |
VIDMMVQLMVXZOW-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=C1Cl)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)
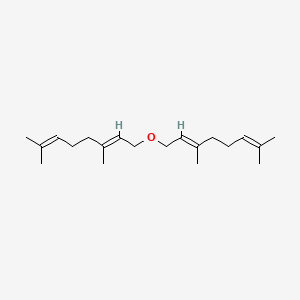

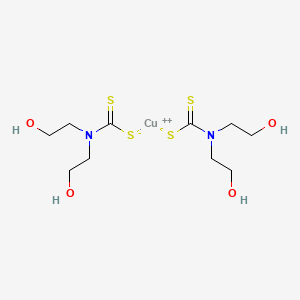
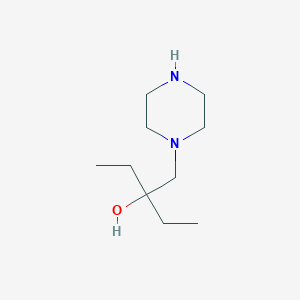

![(2S,3R,4R,5R,6S)-2-methyl-6-[(2S,3S,4R,5R,6R)-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13827283.png)

![3-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13827286.png)


